molecular formula C27H29N5O6S2 B2868015 4-(pyrrolidine-1-sulfonyl)-N-{4-[4-(pyrrolidine-1-sulfonyl)benzamido]pyridin-3-yl}benzamide CAS No. 397290-06-1

4-(pyrrolidine-1-sulfonyl)-N-{4-[4-(pyrrolidine-1-sulfonyl)benzamido]pyridin-3-yl}benzamide

Cat. No.: B2868015
CAS No.: 397290-06-1
M. Wt: 583.68
InChI Key: YRXVCOLMVVHKAD-UHFFFAOYSA-N
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Description

4-(pyrrolidine-1-sulfonyl)-N-{4-[4-(pyrrolidine-1-sulfonyl)benzamido]pyridin-3-yl}benzamide is a complex organic compound characterized by the presence of multiple pyrrolidine and sulfonyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Scientific Research Applications

4-(pyrrolidine-1-sulfonyl)-N-{4-[4-(pyrrolidine-1-sulfonyl)benzamido]pyridin-3-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, it should be handled with care to avoid exposure .

Future Directions

The future research directions for this compound could include exploring its potential biological activities and optimizing its synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyrrolidine-1-sulfonyl)-N-{4-[4-(pyrrolidine-1-sulfonyl)benzamido]pyridin-3-yl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-(pyrrolidin-1-yl)benzonitrile derivatives . These intermediates undergo further functionalization through nucleophilic substitution, acylation, and sulfonylation reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(pyrrolidine-1-sulfonyl)-N-{4-[4-(pyrrolidine-1-sulfonyl)benzamido]pyridin-3-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-(pyrrolidine-1-sulfonyl)-N-{4-[4-(pyrrolidine-1-sulfonyl)benzamido]pyridin-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(pyrrolidine-1-sulfonyl)-N-{4-[4-(pyrrolidine-1-sulfonyl)benzamido]pyridin-3-yl}benzamide is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

4-pyrrolidin-1-ylsulfonyl-N-[3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]pyridin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O6S2/c33-26(20-5-9-22(10-6-20)39(35,36)31-15-1-2-16-31)29-24-13-14-28-19-25(24)30-27(34)21-7-11-23(12-8-21)40(37,38)32-17-3-4-18-32/h5-14,19H,1-4,15-18H2,(H,30,34)(H,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXVCOLMVVHKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=NC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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